1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The core structure of this compound is similar to that of tropane alkaloids, which are known for their pharmacological effects .
Preparation Methods
The synthesis of 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This can be done by starting with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure . Another method involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the bicyclic structure can be targeted by nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex structures
Scientific Research Applications
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one has several applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also features a nitrogen atom in a bicyclic structure but differs in its specific arrangement and properties.
8-Azabicyclo[3.2.1]octane:
Tropane Alkaloids: These compounds share a similar core structure and are known for their pharmacological effects.
The uniqueness of this compound lies in its specific arrangement and the potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(3-azabicyclo[3.2.1]octan-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZDQMWFUFQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2CCC(C2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.